2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole
Brand Name: Vulcanchem
CAS No.: 1094452-10-4
VCID: VC3038944
InChI: InChI=1S/C12H12ClNO3/c1-15-9-4-3-8(5-10(9)16-2)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)OC
Molecular Formula: C12H12ClNO3
Molecular Weight: 253.68 g/mol

2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole

CAS No.: 1094452-10-4

VCID: VC3038944

Molecular Formula: C12H12ClNO3

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole - 1094452-10-4

Description

2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole is a heterocyclic compound belonging to the oxazole family, which is characterized by a five-membered aromatic ring containing both oxygen and nitrogen atoms. This compound features a chloromethyl group at the second position and a 3,4-dimethoxyphenyl substituent at the fifth position of the oxazole ring. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for biological activity studies.

Synthesis

The synthesis of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole typically involves cyclization reactions using precursors such as aldehydes, amines, and halogenated reagents. A general synthetic pathway is outlined below:

  • Preparation of Precursors:

    • The starting materials often include 3,4-dimethoxybenzaldehyde and an appropriate amine or nitrile derivative.

  • Cyclization:

    • The oxazole ring is formed through condensation and cyclization reactions under acidic or basic conditions.

  • Chloromethylation:

    • The introduction of the chloromethyl group at the second position is achieved using chlorinating agents such as formaldehyde and hydrochloric acid or other specialized reagents.

Analytical Data

The characterization of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole involves several analytical techniques:

TechniqueKey Observations
NMR (Proton)Signals corresponding to aromatic protons, methoxy groups, and chloromethyl protons
Infrared (IR)Peaks for C-H stretching (aromatic), C-O (methoxy), and C-Cl bonds
Mass SpectrometryMolecular ion peak at m/z=253m/z = 253, confirming molecular weight
Elemental AnalysisConsistent with theoretical values for C12H12ClNO3C_{12}H_{12}ClNO_3

Research Findings

Although specific studies on this compound are sparse, related oxazole derivatives have demonstrated promising results in various fields:

  • Antimicrobial Activity:

    • Oxazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes or membranes.

  • Antioxidant Properties:

    • Methoxy-substituted phenyl groups often enhance antioxidant potential by scavenging free radicals.

  • Drug Design:

    • The oxazole scaffold is a common motif in drug discovery due to its stability and ability to interact with biological targets.

CAS No. 1094452-10-4
Product Name 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole
Molecular Formula C12H12ClNO3
Molecular Weight 253.68 g/mol
IUPAC Name 2-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3-oxazole
Standard InChI InChI=1S/C12H12ClNO3/c1-15-9-4-3-8(5-10(9)16-2)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3
Standard InChIKey LDALCKBYWYHOHR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)OC
PubChem Compound 43144177
Last Modified Aug 16 2023

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